molecular formula C18H17N3O4 B2606277 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine CAS No. 2034502-65-1

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine

Cat. No.: B2606277
CAS No.: 2034502-65-1
M. Wt: 339.351
InChI Key: BXZKUNCERHDQQL-UHFFFAOYSA-N
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Description

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a benzofuran-carbonyl-pyrrolidinyl-oxy moiety at position 2. This structure combines a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) with a benzofuran group (a fused bicyclic system of benzene and furan), linked via a pyrrolidine spacer.

The methoxy group on pyridazine may influence electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZKUNCERHDQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypyridazine group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine, we analyze structurally related compounds from patent and supplier databases. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents/Modifications Biological Activity/Use Source
Target Compound Pyridazine 6-methoxy; 3-substituted with benzofuran-carbonyl-pyrrolidine Not explicitly reported (inference: kinase inhibition based on analogs) N/A
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea Pyrrolidine-pyrazole-urea Fluorophenyl, methoxyethyl, pyrimidinyl-pyrazole TRKA kinase inhibitor (IC₅₀ < 10 nM) Patent EP2017
6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid Triazolopyridazine Pyrrolidinyl-triazole, carboxylic acid Supplier-listed for research (no explicit activity data) Supplier data
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine Trifluoromethyl, pyrrolidinyl Potential kinase modulator (trifluoromethyl enhances lipophilicity and metabolic stability) Supplier data

Key Observations:

Structural Diversity: The target compound’s benzofuran-carbonyl-pyrrolidine group distinguishes it from analogs like the triazolopyridazine derivatives in , which feature triazole rings and trifluoromethyl groups. Benzofuran may enhance π-π interactions compared to smaller substituents like trifluoromethyl .

Biological Implications :

  • The methoxy group on pyridazine in the target compound contrasts with the carboxylic acid in triazolopyridazine analogs (). Methoxy groups typically increase lipophilicity and membrane permeability but may reduce solubility, whereas carboxylic acids improve water solubility but limit blood-brain barrier penetration .
  • The fluorophenyl and pyrimidinyl groups in the TRKA inhibitor () are absent in the target compound, implying differences in target specificity. Fluorine atoms often enhance binding affinity and metabolic stability, so their absence may reduce potency against kinases like TRKA .

Synthetic Accessibility: The benzofuran-carbonyl-pyrrolidine moiety likely requires multi-step synthesis, including benzofuran formation (e.g., via cyclization of 2-hydroxyacetophenone derivatives) and amide coupling. This contrasts with triazolopyridazine analogs, which are often synthesized via cycloaddition reactions .

Research Findings and Data Gaps

  • Activity Data: No direct inhibitory or binding data for the target compound are available in the provided evidence.
  • ADME Properties : The benzofuran group may confer higher logP values compared to triazolopyridazines, impacting pharmacokinetics. Computational modeling (e.g., QSAR) could predict absorption and toxicity profiles.

Biological Activity

The compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a complex organic molecule featuring a unique combination of functional groups that suggest diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on existing research.

Structural Overview

This compound consists of:

  • A pyridazine ring , known for its role in various biological activities.
  • A pyrrolidine moiety , which enhances the compound's solubility and bioavailability.
  • A benzofuran carbonyl group , recognized for its pharmacological properties.

Antimicrobial Properties

Research indicates that many benzofuran derivatives exhibit significant antimicrobial activity. The structural framework of this compound suggests potential efficacy against various pathogens, similar to other benzofuran compounds that have shown effectiveness against bacteria and fungi .

Anticancer Potential

The compound's interaction with biological targets, particularly in cancer treatment, has been a focus of recent studies. Its structural components may inhibit key signaling pathways involved in tumor growth. For instance, benzofuran derivatives have been noted for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival and proliferation of cancer cells or pathogens.
  • Receptor Modulation : By interacting with receptors such as EGFR, it can disrupt signaling pathways that promote cell growth and division.

Case Studies

Recent studies have utilized molecular docking and dynamics simulations to evaluate the binding affinities of similar compounds against various biological targets. For example, compounds with similar structural motifs demonstrated strong binding affinities to the HCV NS5B enzyme, indicating potential antiviral activity .

CompoundBinding Affinity (Kcal/mol)Biological TargetActivity Type
BF1-12.63HCV NS5BAntiviral
BF8-14.11HCV NS5BAntiviral
BF12-15.75HCV NS5BAntiviral

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic potential. Studies suggest that benzofuran derivatives generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, enhancing their viability as drug candidates .

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